molecular formula C22H20N2O2S2 B2412722 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide CAS No. 886960-11-8

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide

Cat. No. B2412722
M. Wt: 408.53
InChI Key: DMDOBIMOOMCCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis . They have also been synthesized as topoisomerase I inhibitors .


Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Photophysical Properties and Potential Use in Fluorescence Switching

Triphenylamine–benzothiazole derivatives, including compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide, have shown unique temperature-controlled fluorescence switching properties in polar solvents. These compounds can switch between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states, indicating potential applications in fluorescence tuning and switching technologies (Kundu et al., 2019).

Synthesis and Biological Evaluation

A series of benzothiazole derivatives, including variants of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide, have been synthesized and evaluated for cytotoxic and antimicrobial activities. Some of these compounds showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth (Nam et al., 2010).

Antidepressant Potential

Compounds derived from benzo[b]thiophene, a structural component of the chemical , have been synthesized and evaluated for their potential as dual antidepressant drugs. They were found to possess good affinity for 5-HT1A receptors and serotonin reuptake inhibition, suggesting potential applications in antidepressant drug development (Orus et al., 2002).

Anticancer and Antimicrobial Agents

Novel analogs of pyrazole-5-ones derived from 2-amino benzo[d]thiazolyl, a related structure, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as therapeutic agents in treating bacterial infections (Palkar et al., 2017).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-4-26-16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)27-22)21-23-17-7-5-6-8-18(17)28-21/h5-12H,4H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDOBIMOOMCCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.